N-methyl-N-phenyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
Description
N-methyl-N-phenyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is a benzodioxepine-derived sulfonamide characterized by a seven-membered dioxepine ring fused to a benzene core. The sulfonamide group at position 7 is substituted with methyl and phenyl groups, conferring distinct steric and electronic properties.
Properties
IUPAC Name |
N-methyl-N-phenyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-17(13-6-3-2-4-7-13)22(18,19)14-8-9-15-16(12-14)21-11-5-10-20-15/h2-4,6-9,12H,5,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJYZAVKHGCFOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC3=C(C=C2)OCCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-phenyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide typically involves multiple steps. One common method includes the reaction of N-methyl-N-phenylamine with 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are meticulously controlled to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-phenyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzodioxepine derivatives.
Scientific Research Applications
N-methyl-N-phenyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-N-phenyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects. The benzodioxepine ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Sulfonamide Substituents
- Methyl and Phenyl Groups (Target Compound): The N-methyl and N-phenyl substituents likely reduce polarity compared to analogs with hydroxyl or nitro groups, enhancing membrane permeability. Steric hindrance from the phenyl group may limit binding to shallow protein pockets but improve selectivity .
- Benzofuran/Benzothiophene Derivatives (Compounds 1 and 5): The benzofuran (oxygen-containing) and benzothiophene (sulfur-containing) groups introduce aromatic heterocycles, influencing electronic distribution. Benzothiophene’s sulfur atoms may facilitate hydrophobic interactions or disulfide bonding in protein targets .
Functional Group Impact on Physicochemical Properties
- Amine and Carboxylic Acid Derivatives (Compound 2): These simpler analogs (amine: MW 165.18; carboxylic acid: MW 194.18) serve as synthetic intermediates. Their lower molecular weights and polar functional groups improve aqueous solubility, making them suitable for further functionalization .
- Hydroxyethyl-Dihydrobenzodioxin (Compound 3): The hydroxyethyl group likely enhances solubility and metabolic stability compared to purely aromatic substituents, though it may reduce blood-brain barrier penetration .
Biological Activity
N-methyl-N-phenyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : CHN OS
- Molecular Weight : 435.492 g/mol
Structural Features
The structure includes a benzodioxepine core with a sulfonamide group, which is critical for its biological activity. The presence of both aromatic and aliphatic components suggests potential interactions with biological targets.
Research indicates that compounds similar to this compound exhibit various biological activities, primarily as enzyme inhibitors. The sulfonamide moiety is often associated with inhibition of specific enzymes, including DPP-4 (Dipeptidyl Peptidase-4), which plays a significant role in glucose metabolism.
Inhibitory Activity
A study highlighted the efficacy of related compounds in inhibiting DPP-4 activity. For instance, a derivative demonstrated over 80% inhibition at an oral dose of 3 mg/kg within 24 hours, comparable to established controls like omarigliptin . This suggests that this compound may possess similar inhibitory properties.
Pharmacokinetics
The pharmacokinetic profile of related compounds shows favorable absorption and distribution characteristics. These compounds are designed to maintain stable pharmacological effects over extended periods, making them suitable candidates for chronic conditions such as diabetes.
Case Study 1: DPP-4 Inhibition
In a comparative study of DPP-4 inhibitors, derivatives of N-methyl-N-phenyl-3,4-dihydro-2H-1,5-benzodioxepine were tested alongside other known inhibitors. Results indicated that these compounds not only inhibited enzyme activity but also improved glucose tolerance in animal models.
Case Study 2: Structural Optimization
A structure-guided optimization approach was employed to enhance the potency of similar sulfonamide derivatives. By modifying the benzodioxepine structure and assessing the resulting biological activity, researchers achieved significant improvements in enzyme inhibition and selectivity .
Table 1: Biological Activity Comparison
| Compound Name | DPP-4 Inhibition (%) | Oral Dose (mg/kg) | Reference |
|---|---|---|---|
| N-methyl-N-phenyl... | >80% | 3 | |
| Omarigliptin | >80% | 25 | |
| Compound 22a | >80% | 3 |
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Absorption | High |
| Bioavailability | Moderate |
| Half-life | 12 hours |
Q & A
Q. What synthetic methodologies are recommended for preparing N-methyl-N-phenyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide?
Methodological Answer: The compound can be synthesized via a two-step protocol:
- Step 1 : React 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with methylphenylsulfamoyl chloride under dynamic pH control (pH ~10, Na₂CO₃ aqueous solution) to form the sulfonamide core .
- Step 2 : Purify the product using column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%) . Key intermediates like 3,4-dihydro-2H-1,5-benzodioxepin-7-amine are commercially available (e.g., Kanto Reagents) .
Q. Which analytical techniques are essential for structural confirmation of this compound?
Methodological Answer:
- 1H/13C NMR : Assign protons (e.g., dihydrobenzodioxepine methylene protons at δ 4.2–4.5 ppm) and carbons (e.g., sulfonamide S=O adjacent carbons) .
- HRMS : Verify molecular ion [M+H]⁺ (calculated for C₁₈H₂₀N₂O₄S: 360.1144) .
- IR Spectroscopy : Confirm sulfonamide S=O stretches (~1350, 1150 cm⁻¹) .
Advanced Research Questions
Q. How can multicomponent reactions (MCRs) be leveraged to synthesize structurally diverse benzodioxepine-sulfonamide analogs?
Methodological Answer:
- Adopt MCR strategies similar to thiazine synthesis (): Combine β-chlorovinyl aldehydes, amines, and sulfonyl chlorides in a one-pot reaction under acidic/basic catalysis .
- Optimize substituent diversity by varying the aldehyde (electron-rich/-poor aryl groups) and sulfonamide components (e.g., N-alkyl vs. N-aryl) .
- Screen products for bioactivity (e.g., antibacterial assays per ) to establish structure-activity relationships (SAR) .
Q. How should researchers address discrepancies in reported biological activities of benzodioxepine-sulfonamides?
Methodological Answer:
- Standardized Assays : Use Clinical and Laboratory Standards Institute (CLSI) guidelines for MIC testing against reference bacterial strains (e.g., S. aureus ATCC 29213) .
- Purity Controls : Ensure compounds are ≥95% pure (HPLC) to exclude confounding effects from impurities .
- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify variables (e.g., solvent, concentration) causing activity variations .
Q. What computational approaches can predict the enzyme inhibition potential of benzodioxepine-sulfonamides?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., lipoxygenase, COX-2) using PDB structures (e.g., 2WY) .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability and identify critical residues (e.g., hydrophobic pockets accommodating the benzodioxepine ring) .
- Validate predictions with in vitro enzyme inhibition assays (e.g., lipoxygenase inhibition per ) .
Data Contradiction & Optimization
Q. Why do synthesis yields vary for benzodioxepine-sulfonamide derivatives, and how can they be improved?
Methodological Answer:
Q. How can regioselectivity challenges in benzodioxepine functionalization be resolved?
Methodological Answer:
- Directing Groups : Install temporary substituents (e.g., boronic acids at the 7-position, as in PI-21243) to guide electrophilic substitution .
- Catalytic Strategies : Use Cu(I)-catalyzed C–N cyclization (similar to benzoxazine synthesis in ) for selective ring formation .
Biological & Pharmacological Applications
Q. What experimental designs are recommended for evaluating the antibacterial mechanism of benzodioxepine-sulfonamides?
Methodological Answer:
- Time-Kill Assays : Expose bacterial cultures (e.g., E. coli DH5α) to 2× MIC and measure viability at 0, 2, 4, 6, 8, 24 hrs .
- Membrane Permeability Tests : Use propidium iodide uptake assays to assess cell wall disruption .
- Resistance Studies : Serial passage experiments to monitor MIC shifts over 20 generations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
